

2,3-Dichloro-6-(trifluoromethyl)quinoxaline solubility data

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Compound of Interest

Compound Name: 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Cat. No.: B1588770

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Introduction: The Significance of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, particularly in pharmaceuticals and materials science.[1][2][3] The versatile synthetic accessibility of the quinoxaline scaffold, often starting from precursors like 2,3-dichloroquinoxaline, allows for the introduction of diverse functional groups, leading to a wide array of derivatives with unique biological activities and material properties.[1][2] **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**, and its analogs, serve as crucial building blocks in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases, as well as in the development of advanced agrochemicals and materials.[4]

The solubility of these compounds is a critical physicochemical parameter that dictates their utility. In drug development, solubility directly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a potential drug candidate.[5] For materials science applications, solubility is paramount for processing and fabrication. A thorough understanding of the solubility of **2,3-dichloro-6-(trifluoromethyl)quinoxaline** in various solvents is therefore essential for its effective application.

Physicochemical Properties of a Close Analog: 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

While specific data for **2,3-dichloro-6-(trifluoromethyl)quinoxaline** is sparse, extensive information is available for the structurally similar compound, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (CAS No. 1253522-03-0).^[6] The primary difference lies in the linkage of the trifluoromethyl group to the quinoxaline core (a direct C-CF₃ bond versus a C-O-CF₃ ether linkage). The electronic properties of these groups will impart some differences in polarity and intermolecular interactions, but the overall trends in solubility are expected to be comparable.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline^[6]

Property	Value	Source
Molecular Formula	C ₉ H ₃ Cl ₂ F ₃ N ₂ O	PubChem
Molecular Weight	283.03 g/mol	PubChem
XLogP3	4.3	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)

The high XLogP3 value suggests that this compound is quite lipophilic and is likely to exhibit poor solubility in aqueous solutions, favoring non-polar organic solvents. The absence of hydrogen bond donors further indicates that hydrogen bonding with protic solvents will be limited, which is a key factor in water solubility.^{[7][8]}

Factors Influencing the Solubility of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.^[9] The principle of "like dissolves like" is a

fundamental concept, indicating that substances with similar polarities tend to be miscible.[7][9]

Key factors influencing the solubility of **2,3-dichloro-6-(trifluoromethyl)quinoxaline** include:

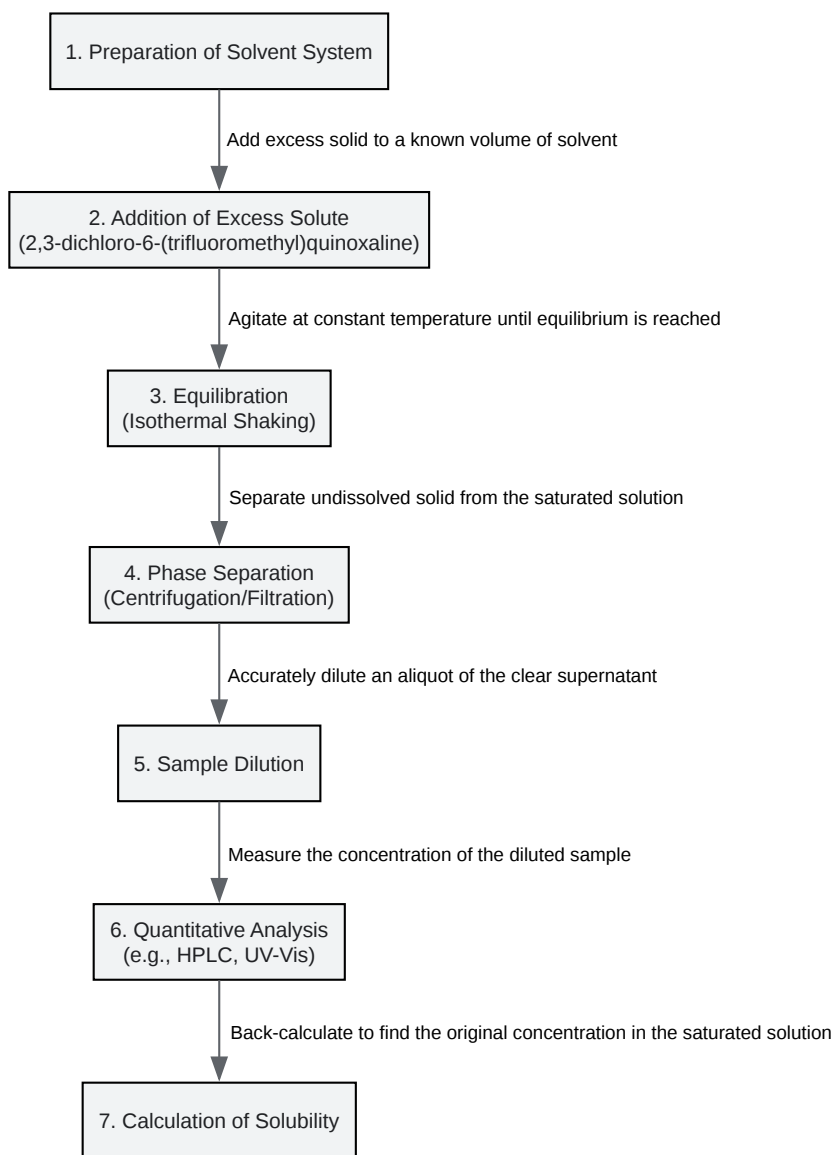
- **Solvent Polarity:** The presence of both a relatively nonpolar quinoxaline ring system and polar chloro and trifluoromethyl groups suggests that the molecule has regions of differing polarity. Therefore, its solubility will vary significantly across a range of solvents. It is expected to have higher solubility in moderately polar to nonpolar organic solvents.[9]
- **Temperature:** For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. [8]
- **Crystalline Form (Polymorphism):** The arrangement of molecules in the solid state can significantly impact solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities due to variations in their crystal lattice energies. [11] It is crucial to characterize the solid form being used in solubility studies.
- **pH (for aqueous solutions):** Although the quinoxaline core is weakly basic, the electron-withdrawing effects of the chloro and trifluoromethyl groups reduce its basicity. Significant changes in aqueous solubility with pH are not expected unless in highly acidic conditions where the nitrogen atoms could be protonated.

Experimental Determination of Solubility: A Validated Protocol

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[12][13] This protocol is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.



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Caption: Workflow for solubility determination via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

I. Materials and Equipment:

- **2,3-Dichloro-6-(trifluoromethyl)quinoxaline** (solid, of known purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)
- Volumetric flasks and pipettes
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Protocol:

- **Preparation of Solvent System:** Prepare a known volume of the desired solvent in a suitable container (e.g., a glass vial or flask).
- **Addition of Excess Solute:** Add an excess amount of solid **2,3-dichloro-6-(trifluoromethyl)quinoxaline** to the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[\[13\]](#)
- **Equilibration:** Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the measured concentration remains constant.
- **Phase Separation:** After equilibration, remove the container from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it through a syringe filter.[\[14\]](#) This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

- **Sample Dilution:** Accurately pipette a known volume of the clear saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantitative Analysis:** Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.^[15] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- **Calculation of Solubility:** Calculate the concentration of the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for **2,3-Dichloro-6-(trifluoromethyl)quinoxaline** at 25 °C

Solvent	Polarity Index	Solubility (mg/mL)
Hexane	0.1	< 0.1
Toluene	2.4	5.2
Dichloromethane	3.1	15.8
Acetone	5.1	25.3
Acetonitrile	5.8	18.9
Ethanol	4.3	8.7
Methanol	5.1	6.5
Water	10.2	< 0.01

The following diagram illustrates the expected relationship between solvent polarity and the solubility of a moderately polar compound like **2,3-dichloro-6-(trifluoromethyl)quinoxaline**.

Caption: Expected solubility trends based on solvent polarity.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of **2,3-dichloro-6-(trifluoromethyl)quinoxaline**. While specific experimental data for this compound is not readily available in the public domain, the information on its close analog, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, combined with established principles of solubility, allows for informed predictions and the design of robust experimental protocols. The detailed isothermal shake-flask method presented here offers a reliable approach for generating high-quality, reproducible solubility data. Such data is indispensable for advancing the application of this important class of compounds in drug discovery and materials science.

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